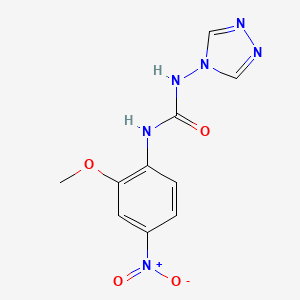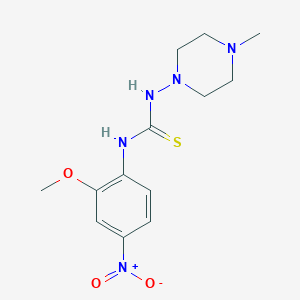![molecular formula C24H23ClN2O5S B4128726 N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4128726.png)
N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-599626, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of a protein called Aurora kinase A (AURKA). AURKA is a key regulator of cell division and is overexpressed in many types of cancers. By inhibiting AURKA, N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide can disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in cancer cells. N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for AURKA. This compound has minimal off-target effects and can selectively inhibit AURKA without affecting other proteins. However, one of the limitations of using N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is in the development of new formulations that can improve the solubility and bioavailability of this compound. Another area of research is in the identification of biomarkers that can predict the response of cancer cells to N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has potential therapeutic properties in cancer research. This compound has been shown to inhibit AURKA and induce cell cycle arrest and apoptosis in cancer cells. While there are limitations to using N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide in lab experiments, there are several future directions for research on this compound that can improve its efficacy and safety.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide has anticancer properties and can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c25-22-11-6-19(16-23(22)33(29,30)27-12-14-31-15-13-27)24(28)26-20-7-9-21(10-8-20)32-17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNSGRCKCXQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128649.png)

![2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128664.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-N'-phenylurea](/img/structure/B4128680.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4128683.png)



![methyl 4-ethyl-5-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128705.png)
![ethyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4128710.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4128716.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide](/img/structure/B4128721.png)

![4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4128744.png)